N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC14759863
Molecular Formula: C16H12N6O
Molecular Weight: 304.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N6O |
|---|---|
| Molecular Weight | 304.31 g/mol |
| IUPAC Name | N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-indazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H12N6O/c23-16(14-12-6-1-2-7-13(12)20-21-14)19-11-5-3-4-10(8-11)15-17-9-18-22-15/h1-9H,(H,19,23)(H,20,21)(H,17,18,22) |
| Standard InChI Key | BPURHIXJJJIFFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Features
The compound integrates three distinct heterocyclic systems:
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Indazole: A bicyclic structure with a six-membered benzene ring fused to a five-membered pyrazole ring. The 3-carboxamide substituent enhances hydrogen-bonding potential.
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Triazole: A five-membered ring containing three nitrogen atoms, known for metabolic stability and metal-coordinating properties.
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Phenyl linker: A benzene bridge connecting the triazole and indazole moieties, enabling spatial flexibility for target engagement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₆O |
| Molecular Weight | 304.31 g/mol |
| IUPAC Name | N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-indazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H12N6O/c23-16... |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying structural integrity:
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¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), amide NH (δ ~10.2 ppm), and triazole CH (δ ~8.1 ppm).
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm carboxamide functionality.
Mass spectrometry typically shows a molecular ion peak at m/z 304.31, with fragmentation patterns reflecting cleavage at the amide bond.
Synthetic Methodologies
Friedel-Crafts Acylation and Cyclization
Patent US20110172428A1 outlines a multistep synthesis for analogous indazole-3-carboxamides :
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Phenylhydrazine Condensation: React phenylhydrazine with benzaldehyde derivatives to form hydrazones.
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Oxalyl Chloride Treatment: Introduce oxalyl chloride to generate intermediate acyl chlorides.
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AlCl₃-Mediated Cyclization: Friedel-Crafts acylation forms the indazole core .
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Acidic Hydrolysis: Final hydrolysis yields the carboxylic acid precursor, which is coupled with amines to form carboxamides .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzaldehyde, EtOH, reflux | 85% |
| 2 | Oxalyl chloride, DCM, 0°C | 78% |
| 3 | AlCl₃, DCM, reflux | 65% |
| 4 | 5% HCl, 90°C | 76% |
Carboxamide Coupling
The target compound’s carboxamide group is installed via HBTU-mediated coupling:
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Activate indazole-3-carboxylic acid with HBTU and diisopropylethylamine in DMF.
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Add 3-(1H-1,2,4-triazol-3-yl)aniline to form the amide bond .
Computational and Docking Studies
Density Functional Theory (DFT) Analysis
Recent DFT studies on analogous indazole derivatives (e.g., 8a–8z) reveal:
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HOMO-LUMO Gaps: Compounds with electron-withdrawing groups exhibit larger gaps (e.g., 8a: 4.32 eV), correlating with kinetic stability .
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Electrostatic Potential Maps: Negative potential localized at triazole nitrogens suggests nucleophilic attack sites .
Molecular Docking with Renal Cancer Targets
Docking simulations using renal cancer protein 6FEW (PDB ID) show:
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Binding Affinity: Triazole nitrogen forms hydrogen bonds with Arg121 (ΔG = -8.4 kcal/mol) .
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Hydrophobic Interactions: Indazole and phenyl moieties occupy hydrophobic pockets lined by Leu88 and Val92 .
Challenges and Future Directions
Synthetic Scalability
Current methods require toxic solvents (DMF, DCM) and costly coupling agents (HBTU). Future work should explore:
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Green Chemistry: Ionic liquid-mediated reactions or mechanochemical synthesis.
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Flow Chemistry: Continuous processing to improve yield and purity .
Pharmacokinetic Optimization
The compound’s high cLogP (~3.2) suggests poor solubility. Structural modifications could include:
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PEGylation: Introduce polyethylene glycol chains to enhance aqueous solubility.
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Prodrug Strategies: Mask the carboxamide as an ester for improved bioavailability.
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